molecular formula C15H15NO4 B1150194 ZEN-3694

ZEN-3694

Numéro de catalogue B1150194
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

ZEN-3694 is an orally bioavailable inhibitor of the bromodomain and extra-terminal (BET) family of proteins, with potential antineoplastic activity. Upon oral administration, the BET inhibitor this compound binds to the acetylated lysine recognition motifs in the bromodomains of BET proteins, thereby preventing the interaction between the BET proteins and acetylated histones. This disrupts chromatin remodeling and gene expression.

Applications De Recherche Scientifique

BET Bromodomain Inhibitor in Cancer Treatment

ZEN-3694 is an orally bioavailable molecule developed from a BET bromodomain inhibitor discovery platform. It has shown efficacy in treating a variety of solid tumor and hematological malignancies. In vitro, this compound has demonstrated selective binding to BET proteins, effectively inhibiting the interaction of acetylated histone peptide. It inhibits the proliferation of various cancer cell lines and has shown in vitro synergy with standard care agents in multiple malignancies such as breast, prostate, lung, melanoma, AML, and DLBCL. Xenograft studies support its use in clinical settings for various oncologic indications due to its ability to modulate target gene expression and inhibit tumor growth (Attwell et al., 2015).

Combination Therapy in Metastatic Castration-Resistant Prostate Cancer

A Phase Ib/IIa study evaluated the safety and efficacy of this compound combined with enzalutamide in metastatic castration-resistant prostate cancer (mCRPC). The study found that this compound, in combination with enzalutamide, demonstrated acceptable tolerability and potential efficacy in patients resistant to androgen-signaling inhibitors. It suggested further prospective studies, especially in mCRPC cases with low androgen receptor transcriptional activity (Aggarwal et al., 2020).

Inhibiting Tumor Immune Escape Mechanisms

This compound targets various pathways that suppress the anti-tumor immune response. It has been shown to downregulate checkpoints like B7H3 and PD-L1, upregulate the MICA antigen, and affect multiple checkpoint receptors in activated CD8+ T cells. Additionally, this compound inhibits the differentiation and function of regulatory T cells and suppressive cytokines/chemokines like IL-10 and CCL2. Its potential to synergize with a variety of cancer immunotherapies makes it a promising candidate in overcoming resistance to PD1 therapy (Attwell et al., 2016).

Overcoming Resistance in Breast Cancer Treatment

Research has indicated that this compound, combined with CDK4/6 inhibitors, can reverse acquired resistance to CDK4/6 inhibitors in ER-positive breast cancer. This compound has demonstrated the potential to inhibit proliferation and induce apoptosis in CDK4/6i resistant cell lines, highlighting its therapeutic potential in advanced ER+ breast cancer patients resistant to CDK4/6 inhibitors (Kharenko et al., 2021).

Propriétés

Formule moléculaire

C15H15NO4

Apparence

Solid powder

Synonymes

ZEN-3694;  ZEN 3694;  ZEN3694.; Unknown

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.